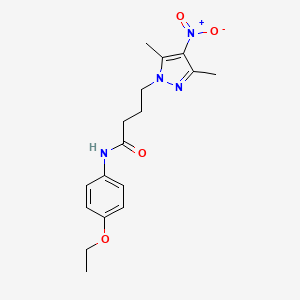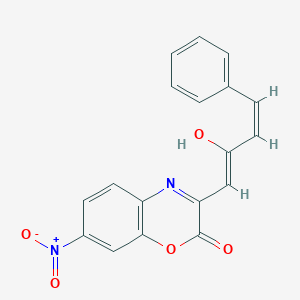
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as DNPB and is synthesized through a multi-step process involving the use of different reagents.
Mecanismo De Acción
The exact mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has anti-inflammatory and cytotoxic effects. It has been shown to reduce the production of inflammatory cytokines and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide in lab experiments include its potential applications in various fields of scientific research, its anti-inflammatory properties, and its cytotoxic effects on cancer cells. The limitations include the lack of understanding of its exact mechanism of action and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
Future research on 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide could focus on the following areas:
1. Further studies on its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
2. Studies on its potential use in combination with other drugs for the treatment of cancer.
3. Studies on its safety and toxicity in animal models and humans.
4. Development of new synthesis methods to improve yield and purity.
Métodos De Síntesis
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide involves several steps. The first step involves the reaction of 3,5-dimethyl-4-nitropyrazole with ethyl 4-bromobutyrate in the presence of potassium carbonate to form ethyl 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoate. This intermediate is then reacted with 4-ethoxyaniline in the presence of potassium carbonate and copper(I) iodide to form 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide.
Aplicaciones Científicas De Investigación
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. Additionally, this compound has been studied for its potential use in the treatment of cancer. Studies have shown that it has cytotoxic effects on cancer cells and can induce apoptosis.
Propiedades
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-4-25-15-9-7-14(8-10-15)18-16(22)6-5-11-20-13(3)17(21(23)24)12(2)19-20/h7-10H,4-6,11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMTNNVZZLUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)



![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide](/img/structure/B6118909.png)
![6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6118910.png)
